1,3,5-Tris[(3-methylphenyl)phenylamino]benzene
Overview
Description
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene is a chemical compound with the molecular formula C45H39N3 and a molecular weight of 621.81 g/mol . It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene can be synthesized through a Friedel-Crafts polymerization reaction. This involves the reaction between 2,4,6-trichloro-1,3,5-triazine and derivatives of triphenylamine . The reaction typically requires an acid catalyst, such as aluminum chloride (AlCl3), and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene has several scientific research applications:
Organic Electronics: It is used in the development of OLEDs and PLEDs due to its excellent charge-transport properties.
Photocatalysis: The compound is employed in photocatalytic processes for water splitting and hydrogen production.
Fluorescence Sensing: It is used in the detection of various analytes, including o-nitrophenol, due to its fluorescence properties.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene involves its ability to participate in charge-transfer interactions. The twisted propeller-like conformation of the molecule ensures effective sorption sites and well-defined host-guest interactions . These properties make it suitable for applications in organic electronics and fluorescence sensing .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(diphenylamino)benzene: Similar in structure but lacks the methyl groups on the phenyl rings.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromine atoms instead of methyl groups.
Triphenylamine: A simpler structure with three phenyl groups attached to a nitrogen atom.
Uniqueness
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene is unique due to the presence of methyl groups on the phenyl rings, which can influence its electronic properties and reactivity . This makes it particularly useful in applications requiring specific charge-transport characteristics and fluorescence properties .
Properties
IUPAC Name |
1-N,3-N,5-N-tris(3-methylphenyl)-1-N,3-N,5-N-triphenylbenzene-1,3,5-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H39N3/c1-34-16-13-25-40(28-34)46(37-19-7-4-8-20-37)43-31-44(47(38-21-9-5-10-22-38)41-26-14-17-35(2)29-41)33-45(32-43)48(39-23-11-6-12-24-39)42-27-15-18-36(3)30-42/h4-33H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDGIZZHRDSLHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC(=C5)C)N(C6=CC=CC=C6)C7=CC=CC(=C7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H39N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566827 | |
Record name | N~1~,N~3~,N~5~-Tris(3-methylphenyl)-N~1~,N~3~,N~5~-triphenylbenzene-1,3,5-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138143-23-4 | |
Record name | N~1~,N~3~,N~5~-Tris(3-methylphenyl)-N~1~,N~3~,N~5~-triphenylbenzene-1,3,5-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene contribute to its iodine capture capabilities?
A1: this compound, often abbreviated as m-MTDAB, exhibits a unique structural feature that significantly enhances its iodine capture capabilities. The molecule possesses a twisted propeller-like conformation []. This conformation, combined with effective sorption sites and inherent charge-transfer interactions, facilitates well-defined host-guest interactions with iodine molecules []. These interactions contribute to the high iodine uptake observed in m-MTDAB, despite its relatively low porosity compared to other conjugated microporous polymers.
Q2: What is the significance of self-association in this compound?
A2: While this compound (m-MTDAB) exhibits self-association in solution, research indicates that it is significantly less pronounced compared to a structurally similar compound, N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) []. This difference in self-association behavior helps explain the observed lower melting point and less volatile nature of TPD compared to m-MTDAB []. The extent of self-association in these compounds influences their phase equilibria and thermodynamic properties, ultimately impacting their physical characteristics and potential applications.
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